molecular formula C17H18Cl3N3OS2 B2512526 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride CAS No. 1330315-86-0

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride

Cat. No. B2512526
CAS RN: 1330315-86-0
M. Wt: 450.82
InChI Key: XPUDWZZMOJGHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H18Cl3N3OS2 and its molecular weight is 450.82. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Development

Novel derivatives of benzothiazole and thiophene-containing compounds have been synthesized for various applications, including the development of compounds with potential biological activities. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared by carbodiimide condensation, showcasing a method for creating compounds with potential for further biological testing (P. Yu et al., 2014). This synthesis route emphasizes the importance of structural variation in drug design and the exploration of therapeutic potentials.

Potential Biological Activities

Research on similar compounds has explored their potential as biological agents, including antimicrobial and anticancer activities. For instance, a novel synthetic route to 1,3,4-oxadiazole derivatives demonstrated potent α-glucosidase inhibitory potential, highlighting the relevance of these compounds in managing diseases like diabetes (M. Iftikhar et al., 2019). The structural features of these compounds contribute to their biological activities, suggesting areas of application for related chlorobenzo[d]thiazol and chlorothiophene derivatives.

Anticonvulsant and Anticancer Research

Specific compounds have been evaluated for their anticonvulsant activities, indicating the potential of benzothiazole derivatives in neurological research. For example, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide showed significant anticonvulsant activity, illustrating the therapeutic potential of structurally related compounds in treating neurological disorders (R. Nath et al., 2021). Additionally, 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives were synthesized and tested for their anticancer activities, highlighting the versatility of thiazole-containing compounds in developing new anticancer agents (M. Duran & Ş. Demirayak, 2012).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3OS2.ClH/c1-21(2)8-9-22(15(23)10-11-6-7-14(19)24-11)17-20-16-12(18)4-3-5-13(16)25-17;/h3-7H,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUDWZZMOJGHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CC3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.